molecular formula C26H43NO5 B14508340 Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate CAS No. 63257-64-7

Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate

Cat. No.: B14508340
CAS No.: 63257-64-7
M. Wt: 449.6 g/mol
InChI Key: BQVXAVURVRSUMP-VUNKPPBISA-N
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Description

Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two ethylhexyl groups, a hydroxyphenyl group, and an aspartate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate typically involves the esterification of N-(4-hydroxyphenyl)-L-aspartic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) phthalate
  • Bis(2-ethylhexyl) adipate
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

Bis(2-ethylhexyl) N-(4-hydroxyphenyl)-L-aspartate stands out due to the presence of the hydroxyphenyl group, which imparts unique chemical reactivity and biological activity. This distinguishes it from other similar compounds that lack this functional group.

Properties

CAS No.

63257-64-7

Molecular Formula

C26H43NO5

Molecular Weight

449.6 g/mol

IUPAC Name

bis(2-ethylhexyl) (2S)-2-(4-hydroxyanilino)butanedioate

InChI

InChI=1S/C26H43NO5/c1-5-9-11-20(7-3)18-31-25(29)17-24(27-22-13-15-23(28)16-14-22)26(30)32-19-21(8-4)12-10-6-2/h13-16,20-21,24,27-28H,5-12,17-19H2,1-4H3/t20?,21?,24-/m0/s1

InChI Key

BQVXAVURVRSUMP-VUNKPPBISA-N

Isomeric SMILES

CCCCC(CC)COC(=O)C[C@@H](C(=O)OCC(CC)CCCC)NC1=CC=C(C=C1)O

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)NC1=CC=C(C=C1)O

Origin of Product

United States

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